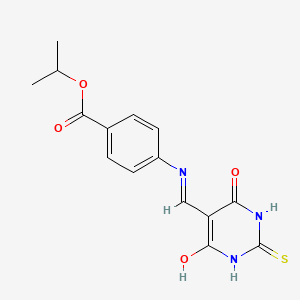

isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Description

Evolution of Thiobarbituric Acid-Based Molecular Scaffolds

Thiobarbituric acid (TBA), first synthesized in the early 20th century, gained prominence as a versatile scaffold for antimicrobial agents due to its reactive thione and keto groups. Early work demonstrated that substitutions at the N and C5 positions via acylation, Schiff base formation, and Knoevenagel condensation could yield derivatives with enhanced bioactivity. For instance, Boc-Phe-TBA, a TBA derivative functionalized with a protected phenylalanine moiety, exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains.

The structural plasticity of TBA allowed for diverse chemical modifications, as exemplified by the synthesis of formyl indole-TBA hybrids through aldol condensation. These derivatives, such as 5-((1 H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1 H,5 H)-dione, showcased the scaffold’s adaptability for parasitological applications, with nanoformulations achieving 66% reduction in Cryptosporidium oocyst counts in murine models.

Table 1: Key Modifications of Thiobarbituric Acid Scaffolds

Discovery and Emergence of Pyrimidine-Derived Benzoate Compounds

Pyrimidine-benzoate hybrids emerged from efforts to optimize pharmacokinetic properties while retaining heterocyclic bioactivity. Pyrimidine derivatives, long recognized for their antiproliferative and antimicrobial effects, were strategically fused with benzoate esters to improve solubility and membrane permeability. For example, 2-anilino-pyrimidine thioureas demonstrated dual inhibition of mutant EGFR tyrosine kinases (L858R and T790M/L858R), with 62–89% enzymatic inhibition.

The incorporation of benzoate moieties, as seen in ethyl 2-amino-5-(pyrimidin-5-yl)benzoate, introduced hydrogen-bonding capabilities critical for target engagement. This approach was further refined in antitubercular agents, where pyrimidine-linked linezolid derivatives exhibited enhanced antibiofilm activity against Mycobacterium tuberculosis.

Table 2: Therapeutic Targets of Pyrimidine-Benzoate Hybrids

Positioning within Contemporary Medicinal Chemistry Research

In modern drug discovery, isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate occupies a niche as a multitarget ligand. The TBA core provides a thioxo-enamine system capable of chelating metal ions in bacterial enzymes, while the pyrimidine-benzoate arm enhances interactions with eukaryotic kinases. This dual functionality aligns with trends in polypharmacology, where single molecules address multiple pathological pathways.

Recent advances in antibiotic development underscore the scaffold’s relevance. Copper-doped bioactive glass (CuBG) scaffolds combined with microRNA inhibitors, for instance, highlight the demand for materials that couple antimicrobial action with tissue regeneration. While distinct in application, these innovations share a conceptual framework with TBA-pyrimidine hybrids: leveraging heterocyclic reactivity to achieve multifunctionality.

Research Significance in Heterocyclic Chemistry

The synthesis of this compound epitomizes the iterative design philosophy in heterocyclic chemistry. By conjugating TBA’s electrophilic C5 position with a pyrimidine-benzoate nucleophile, researchers exploit synergistic electronic effects. The resultant enamine linkage stabilizes the conjugated system, as confirmed by X-ray crystallography in analogous structures.

This compound also addresses synthetic challenges in regioselectivity. The use of propyl esters, as opposed to methyl or ethyl variants, balances lipophilicity and metabolic stability—a principle validated in pyrimidine-based drug candidates. Furthermore, the isopropyl group’s steric bulk may reduce off-target interactions, a hypothesis supported by SAR studies of related benzoates.

Properties

IUPAC Name |

propan-2-yl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-8(2)22-14(21)9-3-5-10(6-4-9)16-7-11-12(19)17-15(23)18-13(11)20/h3-8H,1-2H3,(H3,17,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKMJYWWMZUFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate derivative, followed by the introduction of the tetrahydropyrimidinylidene group. The final step involves esterification with isopropyl alcohol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an antiviral agent. Specifically, it has shown promise in inhibiting the Zika virus by targeting the NS2B-NS3 protease, which is crucial for viral replication. The compound demonstrated a non-competitive inhibition mode, significantly delaying lethality and illness symptoms in experimental models .

1.2 Antibacterial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. Research indicates that derivatives of this compound can enhance efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Biological Studies

2.1 Enzyme Inhibition

Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, providing insights into disease mechanisms such as cancer and diabetes .

2.2 Neuroprotective Effects

In neurological research, the compound has been evaluated for its neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

3.1 Polymerization Studies

The compound's unique chemical structure allows it to be used as a precursor in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced materials used in electronics and biomedical devices .

3.2 Nanotechnology Applications

In nanotechnology, the compound serves as a functionalizing agent for nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutics can minimize side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This can result in changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues from the Molecules 2011 Study ()

The Molecules 2011 study describes ethyl benzoate derivatives with phenethylamino substituents and heterocyclic appendages. Key analogues include:

| Compound ID | Substituent on Phenethylamino Group | Ester Group | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl | Ethyl | Pyridazine ring replaces tetrahydropyrimidinone-thione; ethyl ester |

| I-6232 | 6-Methylpyridazin-3-yl | Ethyl | Methylated pyridazine; lacks sulfur and fused bicyclic system |

| I-6273 | Methylisoxazol-5-yl | Ethyl | Isoxazole ring; no thione or fused ring system |

| I-6373 | 3-Methylisoxazol-5-yl (thioether) | Ethyl | Thioether linkage; isoxazole instead of pyrimidinone |

| I-6473 | 3-Methylisoxazol-5-yl (ether) | Ethyl | Ether linkage; simplified heterocycle |

Key Observations :

- The target compound’s thioxotetrahydropyrimidinone system provides unique electronic and steric properties compared to pyridazine or isoxazole derivatives.

Analogues from European Patent Specifications ()

The patent lists methyl benzoate derivatives with trioxo-tetrahydropyrimidinylidene moieties:

| Formula# | Substituent on Benzoate Core | Ester Group | Key Differences vs. Target Compound |

|---|---|---|---|

| 15 | 3-((2,4,6-Trioxo-tetrahydropyrimidin-5-ylidene)methyl)phenoxy | Methyl | Trioxo system replaces dioxo-thione; methyl ester |

| 20 | 2-(tert-Butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy | Methyl | tert-Butyl group adds steric hindrance; no sulfur |

| 25 | 2-((2,4,6-Trioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)phenoxy | Methyl | Oxo-rich system; methyl ester limits lipophilicity |

Key Observations :

- The 2-thioxo group in the target compound introduces sulfur-mediated interactions (e.g., disulfide bonds, metal coordination) absent in trioxo analogues .

- The isopropyl ester may confer superior metabolic stability compared to methyl esters due to reduced susceptibility to esterase hydrolysis.

Implications for Research and Development

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Enhanced binding affinity : The thione group may improve interactions with cysteine-rich enzyme active sites (e.g., kinases, proteases).

- Improved pharmacokinetics : The isopropyl ester balances lipophilicity and metabolic stability relative to ethyl/methyl esters.

Further studies should prioritize synthesizing and testing this compound against its analogues to validate these hypotheses.

Biological Activity

Isopropyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate, with the CAS number 1021262-52-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C15H15N3O4S

- Molecular Weight : 333.36 g/mol

- IUPAC Name : Propan-2-yl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thioxo-pyrimidine structures have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Antibacterial against E. coli | |

| Compound B | Antifungal against Candida albicans | |

| Compound C | Antimycobacterial against M. tuberculosis |

Anticancer Potential

In vitro studies have demonstrated that the compound may possess anticancer properties. Research has suggested that similar thioxo-tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. The compound's structural features allow it to interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of related compounds, it was found that these derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values reported between 20 to 40 µM for different cell lines.

Q & A

Q. How to design a kinetic study to understand degradation pathways?

- Methodological Answer :

Forced Degradation : Expose to heat (80°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).

Sampling : Collect aliquots at t = 0, 24, 48, 72 hrs.

Analysis : HPLC-MS identifies degradation products (e.g., hydrolyzed benzoic acid). Kinetic models (zero/first-order) quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.